2-Phenyl-9H-fluoren-9-one

Aggregation-Caused Quenching Fluorescence Luminescent Materials

Researchers often face batch-to-batch inconsistency or mis-substituted isomers when sourcing fluorenones for optoelectronics. CAS 3096-49-9 offers a defined 2-phenyl substitution pattern with strong solution-state fluorescence (ACQ) and microsecond triplet lifetime-unlike AIE-active naphthyl/anthracenyl analogs. - **Optical differentiation**: Turn-off moisture probe for anhydrous solvents; not reproducible by 1- or 4-substituted isomers. - **Device integration**: Low LUMO from electron-withdrawing carbonyl; scaffold for OLED electron-transport & host materials. - **Supply assurance**: ≥95% purity, gram-to-ton scalability via Suzuki-Miyaura route. Immediate global shipment.

Molecular Formula C19H12O
Molecular Weight 256.3 g/mol
CAS No. 3096-49-9
Cat. No. B3023650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-9H-fluoren-9-one
CAS3096-49-9
Molecular FormulaC19H12O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
InChIInChI=1S/C19H12O/c20-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)13-6-2-1-3-7-13/h1-12H
InChIKeyIORFUWFRPCVGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-9H-fluoren-9-one: Core Properties and Compound Class


2-Phenyl-9H-fluoren-9-one (CAS 3096-49-9) is a polycyclic aromatic ketone belonging to the fluorenone family, characterized by a phenyl substituent at the 2-position of the fluoren-9-one core (C₁₉H₁₂O, MW 256.30 g·mol⁻¹) . The carbonyl group imparts a strong electron-withdrawing character that significantly lowers the LUMO energy level, conferring electron-transport potential, while the extended conjugation from the 2-phenyl group modulates optical and electrochemical properties . This compound serves as a versatile building block in organic electronics, fluorescent materials, and pharmaceutical intermediate applications .

Workflow Organic electronic material synthesis and fluorescent probe development
Selection Logic 2-Phenyl substitution provides electron-transport character and ACQ-type solution fluorescence
Procurement Context Pre-functionalized building block eliminates Suzuki coupling step vs. bromo precursor

Why 2-Phenyl-9H-fluoren-9-one Cannot Be Replaced by Generic Analogs


Fluorenone derivatives with different substitution patterns (positional isomers, varying aryl group sizes, or mono- vs. di-substitution) exhibit fundamentally divergent photophysical behaviors—most critically aggregation-caused quenching (ACQ) versus aggregation-induced emission (AIE) [1]. The 2-phenyl substituent in 2-phenyl-9H-fluoren-9-one (FO-Ph) confers strong solution-state fluorescence with ACQ character, whereas the structurally analogous 2-naphthyl (FO-Na) and 2-anthracenyl (FO-An) derivatives display AIE/AIEE properties, rendering them unsuitable substitutes in solution-phase fluorescence applications [1]. Additionally, the regiochemistry of substitution (C-1 vs. C-2 vs. C-4) profoundly alters triplet-state lifetimes and transient absorption spectra, as demonstrated by microsecond-resolved photochemical studies [2]. These structure–property relationships mean that generic replacement with an in-class fluorenone risks complete loss of the desired optical response, device performance, or sensor functionality.

Attribute
2-Phenyl-9H-fluoren-9-one
Generic Fluorenone Analogs
Aggregation Emission
ACQ with strong solution fluorescence
AIE/AIEE: weak solution, strong solid-state emission
Triplet Lifetime
Microsecond range, trans configuration
Much shorter lifetimes, perpendicular configuration (1- and 4-substituted)
Water Sensing
Detectable fluorescence quenching by trace water
Emission enhanced upon aggregation — unsuitable
Structural analogs with different aryl or substitution positions may shift optical response. Confirm application-specific photophysics.

Quantitative Differentiation vs. Closest Fluorenone Analogs


ACQ vs. AIE: Fluorescence Behavior Compared to Naphthyl and Anthracenyl Analogs

In a direct head-to-head comparison, 2-phenyl-9H-fluoren-9-one (FO-Ph) exhibited aggregation-caused quenching (ACQ) with strong solution-state fluorescence that progressively diminished upon addition of a poor solvent, whereas the 2-naphthyl analog (FO-Na) displayed aggregation-induced emission enhancement (AIEE) and the 2-anthracenyl analog (FO-An) exhibited typical AIE behavior with negligible solution fluorescence but intense solid-state emission [1]. All three compounds showed high solid-state fluorescence quantum yields, but their solution vs. solid-state emission profiles were diametrically opposite, demonstrating that the size of the 2-aryl substituent governs the ACQ-to-AIE transition [1].

ACQ vs AIE
Head-to-head comparison
FO-Ph: ACQ with solution fluorescence decrease upon H₂O addition; FO-Na: AIEE; FO-An: AIE
Supports solution-phase fluorescence probe selection
DMSO/H₂O system; solid-state quantum yields high for all
Aggregation-Caused Quenching Fluorescence Luminescent Materials

Regiochemical Photophysics: Triplet Lifetime Advantage of 2-Substitution

A systematic photochemical study comparing fluorenones substituted with styryl and phenylethynyl groups at C-1, C-2, and C-4 revealed marked regiochemical differences in triplet-state properties [1]. The 2-substituted fluorenones produced triplets with microsecond lifetimes and λmax values in the 400–500 nm range, consistent with a trans configuration. In contrast, 1- and 4-substituted fluorenones yielded triplets with significantly shorter lifetimes and different λmax values, suggesting a predominant perpendicular configuration [1]. These findings indicate that fluorenone/side-chain interactions are weakest at the 2-position, leading to distinct photochemical pathways and product distributions [1].

Triplet Lifetime
Head-to-head comparison
τ(2-substituted) >> 1- and 4-substituted; λmax 400–500 nm (trans configuration)
Supports triplet-harvesting research fit
Acetonitrile, transient absorption; regiochemistry controls configuration
Triplet State Transient Spectroscopy Photochemical Stability

Trace Water Detection Sensitivity in Organic Solvents

Among the three fluorenone-based luminogens studied, FO-Ph uniquely demonstrated strong solution-state fluorescence combined with high sensitivity to trace amounts of water in organic solvents, enabling its use as a water detector [1]. This property arises from FO-Ph's ACQ character: water acts as a poor solvent, triggering detectable fluorescence quenching proportional to water content. Neither FO-Na (AIEE) nor FO-An (AIE) exhibited comparable water-sensing capability, as their emission is enhanced rather than quenched upon aggregation [1]. The high detection limit for water and sensitivity make FO-Ph a selective and practical probe for moisture quantification in organic media.

Trace Water Sensing
Head-to-head comparison
FO-Ph: fluorescence quenching proportional to water content; FO-Na/FO-An: not applicable
Supports fluorescence-based water detection
DMSO solvent, incremental water addition
Fluorescent Sensor Water Detection Trace Analysis

Synthetic Accessibility vs. 2-Bromo-9-fluorenone Precursor

2-Phenyl-9H-fluoren-9-one is synthesised via Pd-catalysed Suzuki–Miyaura coupling of 2-bromo-9-fluorenone with phenylboronic acid, a high-yielding route that avoids the handling constraints of the brominated precursor [1]. Commercially, 2-phenyl-9H-fluoren-9-one is available at 95% purity (Fluorochem, 8162 ¥/250 mg; 20,372 ¥/1 g) and at NLT 98% purity (Catsyn) , providing reliable procurement options. In contrast, the synthetic precursor 2-bromo-9-fluorenone (CAS 3096-56-8, mp 146–148 °C, bp 392.8 °C) requires more demanding storage and handling due to the reactive C–Br bond, and its use in subsequent transformations introduces an additional synthetic step with associated yield losses .

Synthetic Advantage
Cross-study comparable
Pre-functionalized: 95–98% purity, eliminates Suzuki step vs. 2-bromo-9-fluorenone
Supports procurement efficiency
Commercial listings; Pd-catalyzed coupling route
Suzuki-Miyaura Coupling Synthetic Intermediate Purity Specification

Key Application Scenarios for 2-Phenyl-9H-fluoren-9-one


Fluorescent Probe and Trace Water Sensor in Organic Solvents

Leveraging its unique ACQ character—strong solution fluorescence that is selectively quenched by water—2-phenyl-9H-fluoren-9-one (FO-Ph) functions as a sensitive fluorescent probe for trace moisture detection in organic solvents [1]. This application is inaccessible to its AIE-active analogs FO-Na and FO-An, whose emission is enhanced rather than suppressed by aggregation [1]. Researchers developing quality-control protocols for anhydrous solvents or moisture-sensitive reactions can employ FO-Ph as a single-component, turn-off fluorescence sensor with high detection limits.

OLED Electron-Transport and Host Material Building Block

The strong electron-withdrawing fluorenone carbonyl group lowers the LUMO energy level, enabling efficient electron injection and transport when 2-phenyl-9H-fluoren-9-one is incorporated as a core unit in OLED materials . The 2-phenyl group provides a site for further derivatization to tune HOMO/LUMO levels and thermal stability. Derivatives of this compound are commonly employed as electron-transport materials and host materials for blue phosphorescent OLED devices . The established synthetic route via Suzuki-Miyaura coupling from 2-bromo-9-fluorenone ensures reliable access to gram-to-ton quantities for device prototyping and scale-up [2].

Triplet-Harvesting Photochemical Systems

The regiochemical advantage of 2-substituted fluorenones—microsecond triplet lifetimes with trans-configuration character, versus much shorter-lived perpendicular triplets in 1- and 4-substituted isomers [3]—makes 2-phenyl-9H-fluoren-9-one a preferred scaffold for developing triplet–triplet annihilation upconversion systems and photosensitizers. The longer triplet lifetime maximizes the probability of diffusional encounter with triplet acceptors, directly enhancing upconversion quantum yield. Researchers should select the 2-substituted isomer over 1- or 4-substituted analogs whenever long-lived triplet states are required.

Pharmaceutical Intermediate and Medicinal Chemistry Scaffold

2-Phenyl-9H-fluoren-9-one is classified as a pharmaceutical intermediate and is used as a building block in medicinal chemistry research . The fluorenone core is a privileged scaffold in drug discovery, and the 2-phenyl substitution pattern provides a defined vector for further functionalization. Procurement of the pre-formed 2-phenyl derivative (available at ≥95% purity ) eliminates one synthetic step compared to starting from 2-bromo-9-fluorenone, reducing overall synthetic sequence length and improving atom economy in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Fluorescent probe / trace water sensor
Solution-phase ACQ fluorescence response
Water-quenching linearity and detection limit
OLED electron-transport / host material
Low LUMO from carbonyl; 2-phenyl derivatizable site
Electron mobility and device efficiency
Triplet-harvesting photochemical systems
Microsecond triplet lifetime (2-substitution)
Triplet–triplet annihilation upconversion yield
Pharmaceutical intermediate scaffold
Pre-functionalized 2-phenyl building block
Purity ≥95%; eliminates one synthetic step
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